molecular formula C20H15N3O B6164381 2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide CAS No. 2416230-52-7

2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide

Cat. No. B6164381
CAS RN: 2416230-52-7
M. Wt: 313.4
InChI Key:
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Description

2-[2-(1,10-Phenanthrolin-2-yl)phenyl]acetamide (2-PPA) is an aromatic heterocyclic compound with a wide range of applications in the field of medicinal chemistry. It has been widely studied for its potential therapeutic and pharmacological properties, as well as its ability to act as a ligand for various metal ions. 2-PPA has been used in various scientific research applications, including drug design, molecular biology, and biochemistry.

Scientific Research Applications

2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide has been used in a number of scientific research applications, including drug design, molecular biology, and biochemistry. In drug design, 2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide has been used to study the binding of drugs to specific targets, such as receptors or enzymes, as well as the pharmacological effects of drugs. In molecular biology, 2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide has been used to study the structure and function of proteins, as well as the interactions between proteins and other molecules. In biochemistry, 2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide has been used to study the structure and function of enzymes, as well as the pathways of metabolic reactions.

Mechanism of Action

The mechanism of action of 2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide is not well understood. However, it is known to interact with various metal ions, such as copper, iron, and zinc, and has been shown to bind to certain proteins and other molecules. It has also been shown to inhibit the activity of certain enzymes, such as proteases and kinases, and to act as an antioxidant.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide are not well understood. However, some studies have shown that it can act as an antioxidant, inhibit the activity of certain enzymes, and interact with various metal ions. It has also been shown to have anti-inflammatory, anti-tumor, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. It also has a wide range of potential applications in drug design and molecular biology. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to control the concentration of 2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide in solution, and it can be difficult to accurately measure its activity in biological systems.

Future Directions

There are several potential future directions for research on 2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide. These include further study of its mechanism of action and biochemical and physiological effects, as well as exploration of its potential therapeutic applications. Additionally, further research could be conducted to improve the synthesis methods for 2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide, as well as to develop more efficient methods for its use in laboratory experiments. Finally, further research could be conducted to explore the potential applications of 2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide in the fields of drug design, molecular biology, and biochemistry.

Synthesis Methods

2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide can be synthesized by a variety of methods, including the reaction of 1,10-phenanthroline with 2-chloroacetophenone in an aqueous medium, the reaction of 1,10-phenanthroline with acetophenone in the presence of a base such as sodium hydroxide, and the reaction of 1,10-phenanthroline with 2-chloroacetophenone in the presence of a base such as sodium hydroxide in an organic medium.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide involves the reaction of 2-bromoacetophenone with 1,10-phenanthroline to form 2-(1,10-phenanthrolin-2-yl)acetophenone, which is then reacted with aniline to form the final product.", "Starting Materials": [ "2-bromoacetophenone", "1,10-phenanthroline", "aniline" ], "Reaction": [ "Step 1: 2-bromoacetophenone is reacted with 1,10-phenanthroline in the presence of a base such as potassium carbonate and a solvent such as DMF to form 2-(1,10-phenanthrolin-2-yl)acetophenone.", "Step 2: 2-(1,10-phenanthrolin-2-yl)acetophenone is then reacted with aniline in the presence of a reducing agent such as sodium borohydride and a solvent such as ethanol to form 2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide.", "Step 3: The final product is purified using techniques such as recrystallization or column chromatography." ] }

CAS RN

2416230-52-7

Product Name

2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide

Molecular Formula

C20H15N3O

Molecular Weight

313.4

Purity

95

Origin of Product

United States

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